molecular formula C19H27N3O2 B7572506 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone

Cat. No. B7572506
M. Wt: 329.4 g/mol
InChI Key: BECFOQXVOXBDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone, also known as PD-168077, is a compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone acts as a selective agonist of the α2/α3-subunit-containing GABA-A receptors. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects. 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has also been shown to modulate the reward system in the brain, which may contribute to its potential therapeutic effects in drug addiction.
Biochemical and Physiological Effects:
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats undergoing withdrawal from cocaine and heroin. However, the exact biochemical and physiological effects of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone are still under investigation.

Advantages and Limitations for Lab Experiments

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has several advantages for use in lab experiments, including its high selectivity for α2/α3-subunit-containing GABA-A receptors and its potential therapeutic effects in drug addiction. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone. One potential direction is the investigation of its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Another direction is the development of more potent and selective analogs of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone for use in drug discovery. Finally, the potential therapeutic effects of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone in other neuropsychiatric disorders, such as depression and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone is a compound that has potential applications in various scientific research fields. Its selective agonism of α2/α3-subunit-containing GABA-A receptors and potential therapeutic effects in drug addiction make it an attractive tool for use in lab experiments and drug discovery. However, further research is needed to fully understand its biochemical and physiological effects and potential therapeutic applications.

Synthesis Methods

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 1,4-diazepane with 4-phenylpiperidine-4-carbonyl chloride and ethyl chloroformate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been used as a tool to study the role of GABA-A receptors in the brain and their involvement in anxiety and stress-related disorders. 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has also been shown to have potential therapeutic effects in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-(4-phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-16(23)21-12-5-13-22(15-14-21)18(24)19(8-10-20-11-9-19)17-6-3-2-4-7-17/h2-4,6-7,20H,5,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECFOQXVOXBDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C2(CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone

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